B1193091 M3541

M3541

Numéro de catalogue B1193091
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

M3541 is a potent, selective, orally active ATM inhibitor with potential chemo-/radio-sensitizing and antineoplastic activities. M-3541 targets and binds to ATM, thereby inhibiting the kinase activity of ATM and ATM-mediated signaling. This prevents DNA damage checkpoint activation, disrupts DNA damage repair, induces tumor cell apoptosis, and leads to cell death of ATM-overexpressing tumor cells. In addition, M 3541 sensitizes tumor cells to chemo- and radiotherapy. ATM, a serine/threonine protein kinase, is upregulated in a variety of cancer cell types;  it is activated in response to DNA damage and plays a key role in DNA-strand repair.

Applications De Recherche Scientifique

ATM Kinase Inhibition and Antitumor Activity

M3541, identified as a potent and selective inhibitor of the Ataxia telangiectasia mutated (ATM) kinase, has shown significant promise in cancer treatment. Studies have revealed that M3541 effectively inhibits ATM kinase activity, resulting in potentiation of radiotherapy and chemotherapy effects on cancer cells. In particular, its combination with radiotherapy leads to strong antitumor activity, making it a promising clinical candidate for cancer treatment (Fuchss, Mederski, Zenke, Dahmen, Zimmermann, & Blaukat, 2018).

Enhancement of Cancer Therapy

M3541 has shown to synergistically enhance the efficacy of fractionated radiotherapy and chemotherapy in both cancer cells and animal models. By inhibiting ATM kinase, M3541 suppresses DNA double-strand break (DSB) repair, blocks checkpoint controls, and heightens the therapeutic impact of treatments that induce DSBs. This has been demonstrated in cellular and xenograft models of cancer, where oral administration of M3541 significantly improved antitumor activity (Zimmermann, Zenke, Dahmen, Sirrenberg, Grombacher, Vassilev, Fuchss, & Blaukat, 2018).

Inflammatory Signaling and Cancer Cell Death

Research in 2023 further elaborated on the role of M3541 in enhancing cancer cell death in conjunction with radiation therapy. The study indicated that inhibiting ATM activity with M3541 not only suppresses ATM signaling but also disrupts cell cycle checkpoints. This results in increased cell death, particularly through mechanisms involving chromosomal abnormalities and activation of inflammatory signaling pathways (Chiu, Sun, Zenke, Blaukat, & Vassilev, 2023).

Combination with DNA Double-Strand Break Inducing Therapies

M3541, as part of a new class of selective ATM inhibitors, shows significant potential when used in combination with therapies inducing DNA double-strand breaks. The compound, along with M4076, demonstrates strong activity in biochemical assays and in vivo models, suggesting its efficacy in enhancing cancer treatments like radiotherapy and chemotherapy (Zimmermann, Zenke, Chiu, Dahmen, Pehl, Fuchss, Grombacher, Blume, Vassilev, & Blaukat, 2022).

Induction of Senescence in Cancer Cells

M3541 (also known as Peposertib) has been reported to induce senescence in irradiated p53 wild-type cancer cells. This process primes these cells for clearance by immune cells and senolytic drugs, offering a novel approach to cancer treatment. The study highlights the potential of combining radiotherapy with DNA-PK inhibitors and senolytics for treating advanced tumors (Carr, Sun, Lee, Zenke, Blaukat, & Vassilev, 2022).

Propriétés

Nom IUPAC

N/A

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

M3541;  M 3541;  M-3541; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.